molecular formula C14H13ClFNO B1353959 1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine CAS No. 289717-57-3

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine

Cat. No. B1353959
M. Wt: 265.71 g/mol
InChI Key: PMXOUAJLQYBUOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine” is not available, similar compounds have been synthesized through various methods. For instance, 1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanone, an important intermediate used for the synthesis of agrochemical difenoconazole, has been synthesized by reflux .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Structural Analysis : This compound and its derivatives have been synthesized and structurally characterized, demonstrating their potential for use in materials science and pharmaceutical research. The synthesis of similar compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole indicates the scope for developing novel chemical entities (Kariuki et al., 2021).

Antibacterial and Antioxidant Properties

  • Antibacterial and Antioxidant Activities : Certain derivatives of this compound have been investigated for their antibacterial and antioxidant properties, showcasing its potential application in the development of new antimicrobial agents. For instance, studies on compounds like 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine reveal significant antibacterial activity (Арутюнян et al., 2012).

Molecular Interactions and Separation Studies

  • Chiral Discrimination and Molecular Interaction Studies : Investigations into the separation and interaction of enantiomers related to this compound, like [2R-[2alpha(R*),3alpha]]-5-[[2-[1-[3,5-bis-(trifluoromethyl)phenyl]ethoxy]-3(S)-4-fluorophenyl)4-morpholinyl]-methyl]-N,N-dimethyl-1H-1,2,3-triazole-4-methanamine hydrochloride, provide insights into chiral discrimination and molecular interactions. These studies are significant for pharmaceutical research and drug development (Bereznitski et al., 2002).

Neurokinin-1 Receptor Antagonist Research

  • Development of Neurokinin-1 Receptor Antagonists : Research on derivatives like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride reveals their potential as neurokinin-1 receptor antagonists, indicating possible applications in neuropharmacology and the treatment of conditions like depression (Harrison et al., 2001).

Safety And Hazards

While specific safety and hazard information for “1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine” is not available, it’s generally recommended to handle similar compounds with personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO/c1-17-9-10-8-12(16)4-7-14(10)18-13-5-2-11(15)3-6-13/h2-8,17H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXOUAJLQYBUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433436
Record name 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-chlorophenoxy)-5-fluorophenyl)-N-methylmethanamine

CAS RN

289717-57-3
Record name 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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